4-benzyl-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide
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Overview
Description
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an anilinophenyl group, a benzyltetrahydropyridine ring, and a carbothioamide functional group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-anilinophenylamine with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with tetrahydropyridine and thiocarbamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilinophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, as a DGC inhibitor, it disrupts the synthesis of cyclic di-GMP, a signaling molecule crucial for biofilm formation in bacteria . This inhibition can prevent biofilm-related infections and enhance the efficacy of antibiotics.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Known for its kinase inhibition properties.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): A potent opioid analgesic with a different pharmacological profile.
Uniqueness
N-(4-ANILINOPHENYL)-4-BENZYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DGC and potential anticancer properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H27N3S |
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Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-4-benzylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3S/c29-25(28-17-15-21(16-18-28)19-20-7-3-1-4-8-20)27-24-13-11-23(12-14-24)26-22-9-5-2-6-10-22/h1-14,21,26H,15-19H2,(H,27,29) |
InChI Key |
ADQDKYQVZQZGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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